molecular formula C21H18ClNOS B2453345 [4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone CAS No. 672951-85-8

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone

Cat. No.: B2453345
CAS No.: 672951-85-8
M. Wt: 367.89
InChI Key: HOSXHROOYHFETC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a thienyl group attached to a tetrahydropyrrole ring

Properties

IUPAC Name

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c22-16-10-8-15(9-11-16)18-13-23(17-5-2-1-3-6-17)14-19(18)21(24)20-7-4-12-25-20/h1-12,18-19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSXHROOYHFETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone
  • 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone

Uniqueness: The presence of the thienyl group in 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone imparts unique electronic properties, making it distinct from its analogs with furyl or pyridyl groups. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

The compound 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone , also known by its CAS number 672951-85-8, is a complex organic molecule with potential pharmacological applications. Its unique structure, which includes a chlorophenyl group, a phenyl group, and a thienyl group attached to a tetrahydropyrrole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18ClNOS
  • Molecular Weight : 367.89 g/mol
  • Structure : The presence of the thienyl group enhances its electronic properties, potentially influencing its interactions with biological targets.

Biological Activity Overview

The biological activities of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone have been explored in various studies, highlighting its potential as an anti-cancer agent, an enzyme inhibitor, and for neuroprotective effects.

1. Anticancer Activity

Several studies have indicated that compounds similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with similar structures showed potent inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against:

  • Tyrosinase : Inhibitory activity against tyrosinase is crucial for applications in skin whitening and treating hyperpigmentation disorders. Compounds with a similar phenolic structure are known to compete with L-tyrosine at the active site of the enzyme .
EnzymeInhibition TypeIC50 Value
TyrosinaseCompetitive3.8 μM

3. Neuroprotective Effects

Research indicates that compounds structurally related to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone may possess neuroprotective effects:

  • These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of various derivatives of tetrahydropyrrole compounds on breast cancer cells. The results indicated that certain modifications on the phenyl and thienyl groups significantly enhanced cytotoxicity compared to unmodified compounds. The most promising derivative showed an IC50 value in the low micromolar range.

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone was tested alongside known inhibitors for AChE and urease. The compound exhibited strong inhibitory activity against urease (IC50 = 5 μM), suggesting potential applications in treating conditions related to urease activity such as urinary tract infections.

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